

# An In-depth Technical Guide to 3-Nitrophenol (CAS 554-84-7)

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Compound of Interest		
Compound Name:	3-Nitrophenol	
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Abstract: This technical guide provides a comprehensive overview of **3-Nitrophenol** (CAS: 554-84-7), a significant nitroaromatic compound. It is intended for researchers, scientists, and professionals in drug development. This document details the physicochemical properties, synthesis and purification protocols, key applications, analytical characterization methods, biological activity, and toxicological data of **3-Nitrophenol**. All quantitative data is presented in structured tables, and key processes are visualized using workflow diagrams to facilitate understanding.

### Introduction

**3-Nitrophenol**, also known as m-Nitrophenol, is an aromatic organic compound with the chemical formula C<sub>6</sub>H<sub>5</sub>NO<sub>3</sub>.[1] It is one of three isomers of nitrophenol. Structurally, it is a phenol molecule where a nitro group (-NO<sub>2</sub>) is substituted at the meta-position (carbon 3) of the benzene ring relative to the hydroxyl group (-OH). It presents as a colorless to light yellow crystalline solid.[2][3] **3-Nitrophenol** serves as a crucial intermediate in the synthesis of a variety of chemicals, including dyes, pharmaceuticals, and pesticides.[4] In the context of drug development, it is a precursor for synthesizing pharmacologically active molecules, such as kinase inhibitors and Receptor for Advanced Glycation Endproducts (RAGE) inhibitors.[5][6] This guide provides in-depth technical information essential for its handling, application, and analysis in a research and development setting.

# Physicochemical and Identification Data



Proper identification and understanding of the physicochemical properties of **3-Nitrophenol** are fundamental for its use in experimental settings. The following table summarizes its key identifiers and properties.

Parameter	Value	Reference(s)
IUPAC Name	3-nitrophenol	[1]
Synonyms	m-Nitrophenol, 3- Hydroxynitrobenzene	[1][2]
CAS Number	554-84-7	[7]
EC Number	209-073-5	[7]
Molecular Formula	C <sub>6</sub> H <sub>5</sub> NO <sub>3</sub>	[7]
Molecular Weight	139.11 g/mol	[1][7]
InChI Key	RTZZCYNQPHTPPL- UHFFFAOYSA-N	[7][8]
SMILES	C1=CC(=CC(=C1)O) INVALID-LINK[O-]	[1]
Appearance	Colorless to light yellow crystalline solid	[2][3]
Melting Point	95-98 °C	[7]
Boiling Point	194 °C at 70-93 hPa	[3][7]
Density	1.49 g/cm³ at 20 °C	[7]
Water Solubility	13.5 g/L at 25 °C	[3][7]
рКа	8.28 at 25 °C	[3]
Flash Point	>100 °C	[7]
Autoignition Temp.	400 °C	[7]

# **Synthesis and Purification**



The most common and selective laboratory synthesis of **3-Nitrophenol** involves the diazotization of 3-nitroaniline followed by hydrolysis. Direct nitration of phenol is generally avoided as it predominantly yields ortho- and para-isomers.

## **Experimental Protocol: Synthesis from 3-Nitroaniline**

This protocol describes a standard laboratory procedure for synthesizing 3-Nitrophenol.[3][9]

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- 3-Nitroaniline
- Concentrated Sulfuric Acid (H<sub>2</sub>SO<sub>4</sub>)
- Sodium Nitrite (NaNO<sub>2</sub>)
- Distilled Water
- Ice

#### Procedure:

- Diazotization:
  - Dissolve 3-nitroaniline in dilute sulfuric acid in a beaker. Cool the mixture to 0-5 °C in an ice bath.
  - Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the 3-nitroaniline solution. Maintain the temperature below 5 °C throughout the addition to ensure the stability of the diazonium salt.
  - Stir the mixture for an additional 15-20 minutes after the addition is complete to ensure the reaction goes to completion. The formation of the 3-nitrophenyldiazonium salt is observed.
- Hydrolysis:
  - In a separate, larger flask, bring a volume of dilute sulfuric acid to a boil.





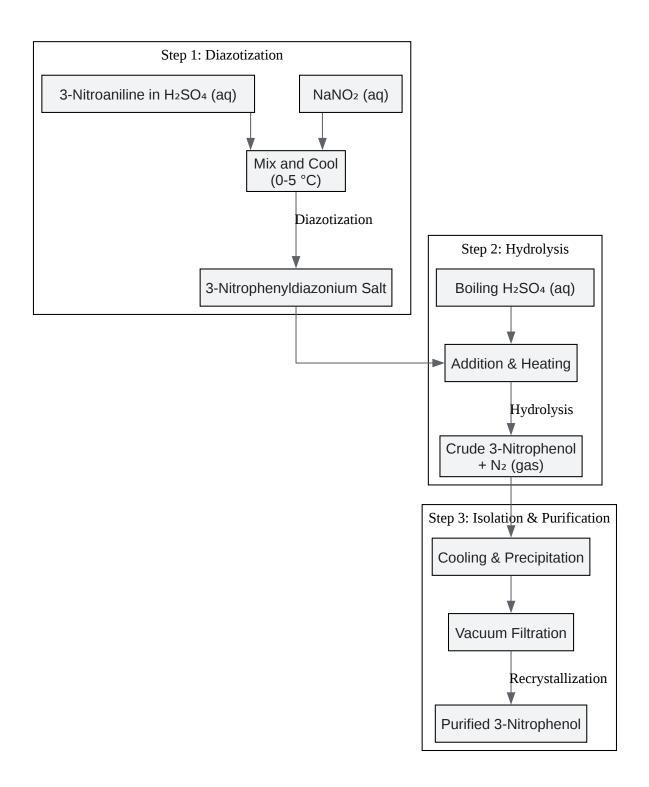


- Gradually and carefully add the cold diazonium salt solution to the boiling dilute sulfuric acid. Vigorous evolution of nitrogen gas will occur.
- After the addition is complete, continue boiling the solution for an additional 10-15 minutes to ensure complete hydrolysis of the diazonium salt to 3-Nitrophenol.

#### Isolation:

- Cool the reaction mixture to room temperature, then further cool in an ice bath to precipitate the crude 3-Nitrophenol.
- Collect the solid product by vacuum filtration and wash it with a small amount of cold water to remove residual acid.





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Fig. 1: Synthesis workflow for **3-Nitrophenol**.



### **Experimental Protocol: Purification by Recrystallization**

#### Materials:

- Crude 3-Nitrophenol
- Distilled Water or Chloroform
- Heating source (e.g., hot plate)
- Erlenmeyer flask
- Filtration apparatus

#### Procedure:

- Transfer the crude **3-Nitrophenol** to an Erlenmeyer flask.
- Add a minimal amount of hot solvent (e.g., water or chloroform) to the flask, just enough to dissolve the solid completely.
- Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
- Further cool the flask in an ice bath to maximize the crystallization of the purified product.
- Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum over a desiccant like P<sub>2</sub>O<sub>5</sub>.[6]

### **Key Applications**

**3-Nitrophenol** is a versatile chemical intermediate with applications across various fields.

 Pharmaceutical Synthesis: It is a key starting material for the synthesis of more complex molecules. Notably, it is used in the preparation of 3-aminophenol, a common precursor in the pharmaceutical industry. It has also been utilized in the synthesis of kinase inhibitors targeting the epidermal growth factor receptor (EGFR) T790M mutation and in the development of RAGE inhibitors.[3][5][6]



- pH Indicator: In analytical chemistry, a 0.3% solution of **3-Nitrophenol** in 50% alcohol can be used as a pH indicator. It is colorless at pH 6.8 and transitions to yellow at pH 8.6.[3]
- Fungicide: It has been used as a fungicide, particularly for controlling mold and mildew on leather products.[10]
- Dye Manufacturing: It serves as an intermediate in the production of certain azo dyes.[4]

# **Analytical Characterization**

A combination of spectroscopic and chromatographic techniques is used to confirm the identity and purity of **3-Nitrophenol**.

### **Summary of Spectroscopic Data**



Technique	Data Source	Key Characteristics
<sup>1</sup> H NMR	SpectraBase[11]	Spectrum shows distinct signals for the aromatic protons, influenced by the electron-withdrawing nitro group and the electron-donating hydroxyl group.
<sup>13</sup> C NMR	ChemicalBook	Provides information on the carbon skeleton of the molecule.
Mass Spectrometry (MS)	NIST[12], ChemicalBook[13]	Electron ionization (EI) mass spectrum shows a molecular ion peak (M <sup>+</sup> ) at m/z = 139.
Infrared (IR) Spectroscopy	NIST[12]	The spectrum exhibits characteristic absorption bands for O-H stretching (hydroxyl group), N-O stretching (nitro group), and C=C stretching (aromatic ring).
UV-Vis Spectroscopy	NIST[14]	Shows characteristic absorbance maxima related to the electronic transitions within the nitroaromatic system.

# **Experimental Protocol: Analysis by HPLC**

This protocol outlines a general method for determining the purity of **3-Nitrophenol** or quantifying it in a mixture.[15][16]

### Materials and Equipment:

- HPLC system with a UV detector
- Reversed-phase C18 column (e.g., 150 mm x 4.6 mm)

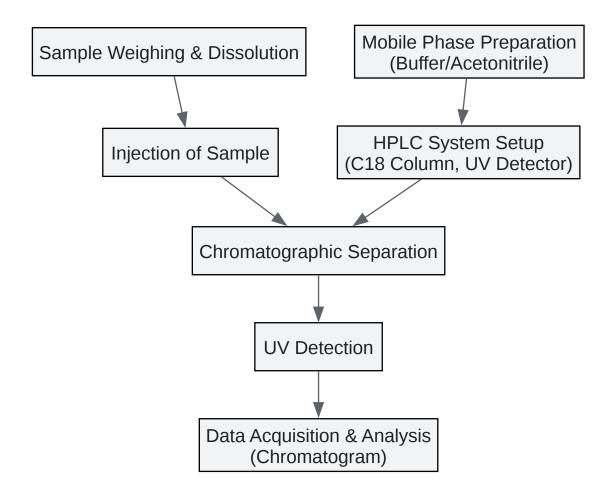


- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Buffer (e.g., acetate or phosphate buffer)
- 3-Nitrophenol standard and sample solutions

#### Procedure:

- Mobile Phase Preparation: Prepare an isocratic or gradient mobile phase. A common isocratic mobile phase is a mixture of buffer and an organic modifier like acetonitrile (e.g., 80:20 v/v aqueous buffer:acetonitrile).[16] Degas the mobile phase before use.
- Sample Preparation: Accurately weigh and dissolve the **3-Nitrophenol** sample in the mobile phase or a suitable solvent to a known concentration (e.g., 10-100 μg/mL).
- Chromatographic Conditions:
  - Set the flow rate (e.g., 1.0 3.0 mL/min).[16]
  - Set the column temperature (e.g., ambient or 30 °C).
  - Set the UV detector to a wavelength where 3-Nitrophenol has strong absorbance (e.g., 266 nm or 280 nm).[15]
- Analysis: Inject a standard solution of known concentration to determine the retention time.
   Then, inject the sample solution. Purity can be assessed by the area percentage of the main peak.





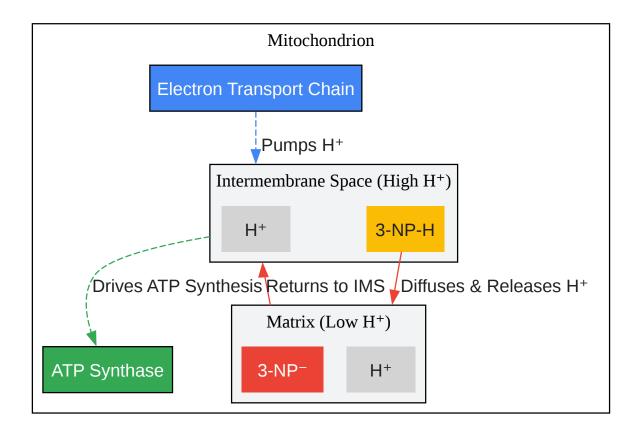
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Fig. 2: General workflow for HPLC analysis.

# Biological Activity and Mechanism of Action Uncoupling of Oxidative Phosphorylation

The primary mechanism of toxicity for nitrophenols is the uncoupling of oxidative phosphorylation in mitochondria.[1][17] As weak acids, they can diffuse across the inner mitochondrial membrane in their protonated form. In the alkaline matrix, they release a proton, disrupting the proton gradient that is essential for ATP synthesis by ATP synthase. The deprotonated nitrophenolate anion then diffuses back into the intermembrane space, where it can pick up another proton, continuing the cycle. This uncoupling leads to increased oxygen consumption without corresponding ATP production, dissipating the energy as heat.[1]





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Fig. 3: Mechanism of uncoupling oxidative phosphorylation.

## **Microbial Degradation**

In environmental microbiology, certain bacteria can degrade **3-Nitrophenol**. For instance, Pseudomonas putida B2 has been shown to metabolize it.[18] The degradation pathway involves the initial reduction of the nitro group. Anaerobic degradation proceeds by reducing the nitro group to a hydroxylamino group, which is then converted to other intermediates like 1,2,4-benzenetriol before ring cleavage.[18][19] This biological process is critical for the bioremediation of sites contaminated with nitroaromatic compounds.



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Fig. 4: Simplified microbial degradation pathway.

# **Toxicology and Safety Information**

**3-Nitrophenol** is a hazardous substance and must be handled with appropriate safety precautions. It is harmful if swallowed, causes skin irritation, and poses a risk of serious damage to the eyes.[7][20]



Parameter	Value / Information	Reference(s)
GHS Hazard Class	Acute Toxicity 4 (Oral), Skin Irritation 2, Serious Eye Damage 1	[7]
Signal Word	Danger	[7]
Hazard Statements	H302: Harmful if swallowed.H315: Causes skin irritation.H318: Causes serious eye damage.	[7][20]
Precautionary Statements	P280: Wear protective gloves/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor.P305+P351+ P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[7][20]
LD50 (Oral, Rat)	328 mg/kg	[7]
Primary Health Effects	Can cause methemoglobinemia, leading to cyanosis (blue coloration of lips, ears).[2] Inhalation can irritate the respiratory system. [2] Prolonged exposure may lead to kidney and liver damage.[2]	
Handling	Use in a well-ventilated area or fume hood. Avoid dust formation. Avoid all personal contact, including inhalation and skin/eye contact.	[21]



Storage	Store in a dry, tightly closed container in a cool, well-ventilated place.  Recommended storage temperature: +5°C to +30°C.[3] [20]	
Disposal	Dispose of as hazardous waste in accordance with local, state, and federal regulations.	[20]

### Conclusion

**3-Nitrophenol** (CAS 554-84-7) is a compound of significant interest in chemical synthesis, analytics, and drug development. Its well-defined physicochemical properties and established synthesis routes make it a valuable building block. However, its biological activity, primarily as an uncoupler of oxidative phosphorylation, necessitates careful handling due to its associated toxicity. The information compiled in this guide, from synthesis protocols and analytical methods to safety data, provides a solid technical foundation for researchers and scientists working with this compound.

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